1-(Benzenesulfonyl)-L-prolyl chloride

Description

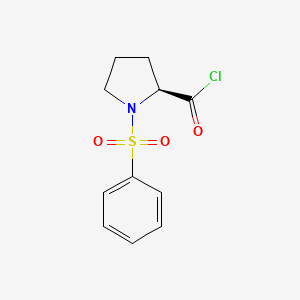

1-(Benzenesulfonyl)-L-prolyl chloride is a specialized acyl chloride derivative combining a benzenesulfonyl group with L-proline, a chiral, cyclic secondary amino acid. The compound’s structure features a sulfonyl chloride moiety attached to a benzene ring, which is further linked to the L-prolyl group. This configuration imparts unique reactivity and stereochemical properties, making it valuable in peptide synthesis and chiral derivatization.

Properties

CAS No. |

72922-83-9 |

|---|---|

Molecular Formula |

C11H12ClNO3S |

Molecular Weight |

273.74 g/mol |

IUPAC Name |

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl chloride |

InChI |

InChI=1S/C11H12ClNO3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 |

InChI Key |

COPNXIKPCBDSDO-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-L-prolyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with L-proline in the presence of a base. The reaction typically involves the use of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The reaction is carried out in an organic solvent like dichloroethane (DCE), which acts both as a solvent and a reactant .

Industrial Production Methods: Industrial production of benzenesulfonyl chloride, a precursor to this compound, involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride . The reaction is typically conducted at elevated temperatures (170-180°C) to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-L-prolyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.

Common Reagents and Conditions:

Amines and Alcohols: For the formation of sulfonamides and sulfonate esters, common reagents include primary and secondary amines, and alcohols.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

1-(Benzenesulfonyl)-L-prolyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-L-prolyl chloride involves the formation of a sulfonamide or sulfonate ester through nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, reacting with nucleophiles such as amines or alcohols to form the corresponding products . The molecular targets and pathways involved depend on the specific bioactive derivatives formed from this compound.

Comparison with Similar Compounds

Hydrolysis and Alkaline Treatment

1-(Benzenesulfonyl)-L-prolyl chloride is expected to exhibit moderate reactivity due to steric hindrance from the bulky prolyl group. This contrasts with:

- Benzenesulfonyl chloride : Requires 3 hours of stirring at room temperature or 1 hour of reflux with 2.5 M NaOH for >99.98% destruction .

- p-Toluenesulfonyl chloride : Less reactive, necessitating 24 hours of stirring with NaOH .

- Acetyl chloride : Highly reactive, undergoing immediate hydrolysis without prolonged stirring .

The L-prolyl group likely slows reactivity compared to simpler sulfonyl chlorides but retains sufficient electrophilicity for acylating amines or alcohols in synthetic applications.

Physical and Chemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Polar Solvents) | Stability to Moisture |

|---|---|---|---|---|

| This compound* | ~300 (estimated) | Not reported | Moderate (DMF, DCM) | Sensitive |

| Benzenesulfonyl chloride | 176.62 | 44–46 | High (ether, benzene) | Moderate |

| p-Toluenesulfonyl chloride | 190.65 | 67–70 | High (THF, acetone) | Moderate |

| Methanesulfonyl chloride | 114.55 | −20 | High (water-reactive) | Low |

*Estimated based on structural analogs .

The prolyl group enhances solubility in polar aprotic solvents (e.g., DMF) but reduces stability under humid conditions compared to benzenesulfonyl chloride .

Hazard Profiles

| Compound | GHS Classification | Key Hazard Statements |

|---|---|---|

| This compound* | Skin corrosion (1B), eye damage (1), acute toxicity (4) | H314, H318, H302 |

| Benzenesulfonyl chloride | Skin corrosion (1B), eye damage (1), acute toxicity (4) | H314, H318, H302, H371 (systemic toxicity) |

| p-Toluenesulfonyl chloride | Similar to benzenesulfonyl chloride | H314, H318 |

| Acetyl chloride | Flammable (2), skin corrosion (1A) | H225, H314 |

*Inferred from benzenesulfonyl chloride data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.